1-(4-Aminobenzoyl)piperidin-4-one
Overview
Description
1-(4-Aminobenzoyl)piperidin-4-one is a compound that belongs to the family of benzoylated piperidine derivatives. It has the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol
Mechanism of Action
Target of Action
The primary targets of 1-(4-Aminobenzoyl)piperidin-4-one It is known that piperidin-4-ones, a class of compounds to which this compound belongs, exhibit various biological activities . They have been explored for developing pharmaceutically important molecules .
Mode of Action
The exact mode of action of This compound Piperidin-4-ones have been reported to exhibit a range of biological activities, including analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that piperidin-4-ones have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Piperidin-4-ones have been reported to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1-(4-Aminobenzoyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminobenzoic acid with piperidin-4-one under specific reaction conditions. Industrial production methods may involve bulk manufacturing and sourcing of raw materials .
Chemical Reactions Analysis
1-(4-Aminobenzoyl)piperidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
1-(4-Aminobenzoyl)piperidin-4-one can be compared with other similar compounds, such as 1-(4-aminobenzoyl)-4-piperidinol and other benzoylated piperidine derivatives. These compounds share similar structural features but may differ in their chemical properties and biological activities . The uniqueness of this compound lies in its specific applications and potential for further development in various fields.
Properties
IUPAC Name |
1-(4-aminobenzoyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWGZUGGXNLJEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696070 | |
Record name | 1-(4-Aminobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-94-2 | |
Record name | 1-(4-Aminobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.